molecular formula C14H15FO B3006579 {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone CAS No. 1198168-90-9

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone

Cat. No. B3006579
CAS RN: 1198168-90-9
M. Wt: 218.271
InChI Key: PTUQUROZVZXYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" is a derivative of bicycloheptane, which is a structural motif found in various chemical compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related bicycloheptane derivatives and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of bicycloheptane derivatives is often achieved through the Diels-Alder reaction, a [4+2] cycloaddition, which is a common method for constructing six-membered rings. Paper describes the synthesis of bicycloheptane methanone derivatives using fly-ash catalyzed Diels-Alder reactions of cyclopentadiene with 5-chloro-2-thienyl chalcones under cooling conditions, achieving yields greater than 60%. Similarly, paper reports the synthesis of 3,4-dimethylphenyl bicycloheptane methanone derivatives using an aqueous phase fly-ash catalyzed Diels-Alder reaction with 3,4-dimethylphenyl chalcones. These methods could potentially be adapted for the synthesis of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bicycloheptane derivatives is characterized by a seven-membered ring with two bridgehead carbons. The derivatives mentioned in the papers have been characterized by their physical constants and spectral data, which include various spectroscopic techniques such as NMR and IR spectroscopy. These techniques would also be applicable for analyzing the molecular structure of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" to confirm its identity and purity .

Chemical Reactions Analysis

The papers provided do not detail specific reactions of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone"; however, they do discuss the reactivity of similar bicycloheptane derivatives. For instance, paper describes the anodic oxidation of bicycloheptenes to produce various carbonate and alcohol derivatives. This suggests that the bicycloheptane core is amenable to oxidative transformations, which could be relevant for further functionalization of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone".

Physical and Chemical Properties Analysis

The physical and chemical properties of bicycloheptane derivatives are influenced by their molecular structure. The derivatives synthesized in papers and are characterized by their physical constants, which likely include melting points, boiling points, and solubilities. The presence of a fluorophenyl group in "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" would affect its physical properties, such as increasing its lipophilicity compared to non-fluorinated analogs. The chemical properties, such as reactivity and stability, would also be influenced by the electronic effects of the fluorophenyl group.

Scientific Research Applications

Synthesis and Characterization

The compound "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" and its derivatives have been extensively studied in the context of synthetic chemistry. For instance, Thirunarayanan (2014) synthesized a series of aryl bicyclo[2.2.1] heptene-2-yl-methanones, including derivatives of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone", through an aqueous phase fly-ash catalyzed Diels-Alder reaction. This method achieved yields of more than 60%, demonstrating the efficacy of the synthesis process (Thirunarayanan, 2014).

Biological Activities

Several studies have explored the biological activities of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" derivatives. Thirunarayanan (2014) reported the antimicrobial, antioxidant, and insect antifeedant activities of synthesized methanones, showing potential in various biological applications (Thirunarayanan, 2014). Another study by the same author in 2015 focused on the synthesis of 3,4-dimethyl phenyl bicyclo methanones, which were then tested for their antimicrobial and antioxidant activities, further indicating the compound's utility in biological research (G.Thirunarayanan, 2015).

Structural Analysis

Structural analysis and characterization of such compounds are also a significant area of research. For example, a study by Gao Li-na (2012) focused on the synthetic route and structural determination of a related compound using NMR and other techniques, providing valuable insights into the molecular structure and properties of these compounds (Gao Li-na, 2012).

Potential Applications in Material Science

In addition to biological applications, derivatives of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" have potential applications in material science. A study by S. Nagaraju et al. (2018) discussed the synthesis and crystal structure of a related compound, emphasizing its relevance in the field of heterocyclic compounds and their applications in material science and pharmaceuticals (S. Nagaraju et al., 2018).

Future Directions

The future directions for research on “{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Bicyclo[2.2.1]heptane compounds are of interest in the field of organic chemistry due to their unique structure .

properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO/c15-13-4-2-1-3-11(13)14(16)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUQUROZVZXYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.